6-Bromo-2-chloroquinoxaline

Chemical Synthesis Quality Control Procurement

Medicinal chemists often struggle to source quinoxaline building blocks with predictable, orthogonal reactivity. 6-Bromo-2-chloroquinoxaline solves this: the C6 bromine is primed for Pd-catalyzed cross-coupling, while the C2 chlorine undergoes SNAr under distinct conditions, enabling stepwise library synthesis. Class-level evidence shows bromo-quinoxalines outperform nitro analogs in oncology models. Ideal for sequential derivatization in drug discovery and agrochemical R&D. Batch-specific QC and global logistics included.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 55687-02-0
Cat. No. B1281081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroquinoxaline
CAS55687-02-0
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
InChIKeyXDJDRCGDVKTDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloroquinoxaline Overview


6-Bromo-2-chloroquinoxaline (CAS 55687-02-0) is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . It is a derivative of quinoxaline, a bicyclic structure formed by a benzene ring fused to a pyrazine ring. The compound is characterized by a bromine atom at the 6-position and a chlorine atom at the 2-position on the quinoxaline core. This specific halogenation pattern provides two distinct reactive sites for sequential functionalization via cross-coupling reactions, making it a useful intermediate in organic synthesis for pharmaceutical and agrochemical research .

1 Palladium-catalyzed cross-coupling at C6–Br (Suzuki, Buchwald–Hartwig)
2 Nucleophilic aromatic substitution at C2–Cl under orthogonal conditions
Sequential, regioselective elaboration of the quinoxaline core.

Unique Reactivity of 6-Bromo-2-chloroquinoxaline


Substitution with a generic or closely related halogenated quinoxaline is not advised due to the precise role of both the bromine and chlorine substituents in directing chemical reactivity and biological outcomes. The bromine at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine at the 2-position can undergo nucleophilic aromatic substitution (SNAr) under orthogonal conditions . Furthermore, class-level evidence indicates that bromo-substituted quinoxalines demonstrate superior biological activity compared to their nitro-substituted analogs in certain cancer cell lines, highlighting the critical nature of the specific halogen and its placement [1]. Replacing 6-Bromo-2-chloroquinoxaline with, for example, a 2-chloroquinoxaline or a 6-bromoquinoxaline would eliminate either the bromo-driven coupling handle or the chloro-driven SNAr site, fundamentally altering the synthetic pathway and the properties of the resulting derivative.

2,3-Dichloroquinoxaline

Two C–Cl sites with similar reactivity may compromise regioselectivity in cross-couplings.

2-Chloroquinoxaline

Absence of the C6–Br handle eliminates the Pd-catalyzed coupling entry point.

6-Bromoquinoxaline

Missing C2–Cl site removes the orthogonal SNAr diversification point.

Evidence for 6-Bromo-2-chloroquinoxaline


Melting Point & Purity Profile

6-Bromo-2-chloroquinoxaline is characterized by a melting point range of 150-152.5 °C . This physical property serves as a key differentiator for identity and purity assessment upon receipt. In comparison, the closely related building block 2,3-dichloroquinoxaline, a common alternative starting material for quinoxaline synthesis, has a reported melting point of 150-152 °C . While the melting point ranges are similar, the halogen composition (Br/Cl vs Cl/Cl) leads to distinct molecular weights (243.49 g/mol vs 199.04 g/mol) and reactivity profiles, which are critical for procurement decisions.

Melting Point Comparison
Data to verify
150–152.5 °C vs 2,3-Dichloroquinoxaline 150–152 °C
Supports identity and initial purity check upon receipt
Melting ranges similar; molecular weight and reactivity differ
Chemical Synthesis Quality Control Procurement

Differentiated Halogen Reactivity

The presence of both bromine and chlorine atoms on the quinoxaline scaffold provides a defined order of reactivity. The C-Br bond at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) than the C-Cl bond at the 2-position. This allows for selective and sequential derivatization. In contrast, a molecule like 2,3-dichloroquinoxaline possesses two chlorine atoms with similar, though not identical, reactivities, which can lead to mixtures of mono- and di-substituted products and often requires more careful control of stoichiometry and reaction conditions [1]. The compound 6-Bromo-2-chloroquinoxaline has been specifically noted for its utility in Suzuki coupling reactions with various boronic acid derivatives .

Halogen Reactivity Order
Class-level
C6–Br >> C2–Cl in Pd-catalyzed cross-couplings
Selective functionalization; reduced di-substitution byproducts
Contrasts with 2,3-dichloroquinoxaline poor selectivity
Organic Synthesis Cross-Coupling Medicinal Chemistry

Bromo Advantage in Anticancer Activity

In a 2024 study evaluating the anticancer activity of 26 quinoxaline derivatives against human non-small-cell lung cancer cells (A549), the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton was shown to provide better inhibition [1]. The most potent compound in this series, 4m (which incorporates a bromine atom), exhibited an IC50 of 9.32 ± 1.56 μM, which was comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). This finding supports a class-level inference that bromo-substituted quinoxalines are a more promising starting point for developing anticancer therapeutics than their nitro-substituted counterparts.

Bromo Advantage in Anticancer Activity
Class-level
Compound 4m (Br-containing): IC50 = 9.32 ± 1.56 μM vs 5-FU IC50 = 4.89 ± 0.20 μM (A549 cells)
Bromo-substituted quinoxaline building block may support more active anticancer leads than nitro-substituted
Class-level inference; not directly tested on this exact building block
Anticancer Research Medicinal Chemistry SAR

Applications of 6-Bromo-2-chloroquinoxaline


Sequential Derivatization

6-Bromo-2-chloroquinoxaline is ideally suited for medicinal chemistry programs requiring the synthesis of complex, diversely functionalized quinoxaline-based libraries. The established, orthogonal reactivity of its bromine and chlorine substituents allows for sequential derivatization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, respectively . This enables the rapid exploration of chemical space around the quinoxaline core, a feature that is more challenging to achieve with alternatives like 2,3-dichloroquinoxaline which lacks this clear order of reactivity.

Anticancer Agent Synthesis

Based on class-level evidence demonstrating the superior activity of bromo-substituted quinoxalines over nitro-substituted analogs against A549 lung cancer cells, this compound is a strategic building block for researchers targeting oncology applications [1]. Its use in the synthesis of derivatives like 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline, which has demonstrated dual anticancer and antimicrobial potential, further supports its utility in this field [2].

Agrochemical Intermediate

The compound is recognized for its utility in the creation of novel compounds with pesticidal properties . The differentiated halogen handles on 6-Bromo-2-chloroquinoxaline are valuable for synthesizing and optimizing new classes of fungicides or herbicides, allowing agrochemical researchers to fine-tune the physicochemical properties of the active ingredient by selectively appending various functional groups.

Application
Selection Property
Validation Focus
Sequential quinoxaline derivatization
Orthogonal halogen reactivity (Br vs Cl)
Regioselective cross-coupling and SNAr outcome
Anticancer SAR library synthesis
Bromo-substituted quinoxaline scaffold
Cell-based activity assessment in lung cancer models
Agrochemical candidate functionalization
Differentiated halogen handles for property tuning
Pesticidal activity screening

Technical Documentation Hub

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48 linked technical documents
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